Bis(3-isocyanatophenyl)phenylphosphine oxide
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Overview
Description
Bis(3-isocyanatophenyl)phenylphosphine oxide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a phenylphosphine oxide core, making it a versatile building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-isocyanatophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 3-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or metal catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Bis(3-isocyanatophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Scientific Research Applications
Bis(3-isocyanatophenyl)phenylphosphine oxide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism by which Bis(3-isocyanatophenyl)phenylphosphine oxide exerts its effects is primarily through its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The phenylphosphine oxide core also plays a crucial role in stabilizing the compound and enhancing its reactivity. Molecular targets and pathways involved include interactions with proteins and enzymes, leading to potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Bis(4-aminophenoxy)phenylphosphine oxide: Used in the synthesis of polyimides with enhanced thermal stability.
Uniqueness
Bis(3-isocyanatophenyl)phenylphosphine oxide is unique due to its dual functionality, combining the reactivity of isocyanate groups with the stability of the phenylphosphine oxide core. This makes it a versatile compound with applications in various fields, from material science to medicine .
Properties
CAS No. |
192704-17-9 |
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Molecular Formula |
C20H13N2O3P |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-isocyanato-3-[(3-isocyanatophenyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H13N2O3P/c23-14-21-16-6-4-10-19(12-16)26(25,18-8-2-1-3-9-18)20-11-5-7-17(13-20)22-15-24/h1-13H |
InChI Key |
QNVSDHQPSSIGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N=C=O)C3=CC=CC(=C3)N=C=O |
Origin of Product |
United States |
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